molecular formula C34H28P2 B12055730 (S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane

(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane

Cat. No.: B12055730
M. Wt: 498.5 g/mol
InChI Key: AJLHFWYWUUCAAX-ZPGRZCPFSA-N
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Description

(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane is a complex organic compound that belongs to the class of phosphine ligands. These compounds are known for their ability to coordinate with metal centers, making them valuable in various catalytic processes. The structure of this compound includes multiple aromatic rings and phosphine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane typically involves multi-step organic synthesis. One common method includes the reaction of naphthalene derivatives with phenylphosphine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The process may involve steps such as halogenation, coupling reactions, and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane involves its ability to coordinate with metal centers. This coordination can activate the metal for catalytic processes, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s structure allows it to stabilize the metal center and enhance its reactivity, making it an effective ligand in various catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Bis(diphenylphosphino)methane: Another phosphine ligand with two diphenylphosphino groups.

    1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane bridge.

Uniqueness

(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane is unique due to its chiral nature and the presence of multiple aromatic rings. This structure provides distinct steric and electronic properties, making it suitable for specific catalytic applications where other ligands may not be as effective. Its ability to form stable complexes with metals and its versatility in various reactions highlight its importance in both research and industrial settings.

Properties

Molecular Formula

C34H28P2

Molecular Weight

498.5 g/mol

IUPAC Name

(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2/t35-,36-/m0/s1

InChI Key

AJLHFWYWUUCAAX-ZPGRZCPFSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P@](CC[P@@](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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